1-Bromo-3-(3-(trifluoromethoxy)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(3-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H8BrF3O2 and a molecular weight of 297.07 g/mol . It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a phenyl ring, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-(3-(trifluoromethoxy)phenyl)propan-2-one typically involves the bromination of 3-(trifluoromethoxy)phenylpropan-2-one. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective introduction of the bromine atom at the desired position . Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1-Bromo-3-(3-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium or other transition metal catalysts.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction pathway and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(3-(trifluoromethoxy)phenyl)propan-2-one has a wide range of applications in scientific research:
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated organic compounds.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom and trifluoromethoxy group can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing the compound’s reactivity and selectivity . These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-(3-(trifluoromethoxy)phenyl)propan-2-one can be compared with similar compounds such as:
3-Bromo-1,1,1-trifluoro-2-propanol: This compound also contains a bromine atom and trifluoromethyl group but differs in its functional groups and reactivity.
2-Bromo-3-(trifluoromethyl)propiophenone: Another similar compound with a bromine atom and trifluoromethyl group, but with different structural features and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H8BrF3O2 |
---|---|
Molekulargewicht |
297.07 g/mol |
IUPAC-Name |
1-bromo-3-[3-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8BrF3O2/c11-6-8(15)4-7-2-1-3-9(5-7)16-10(12,13)14/h1-3,5H,4,6H2 |
InChI-Schlüssel |
YWMHYIPDINOVBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.